molecular formula C5H4ClFN2 B13111680 5-Chloro-4-fluoro-2-methylpyrimidine

5-Chloro-4-fluoro-2-methylpyrimidine

Katalognummer: B13111680
Molekulargewicht: 146.55 g/mol
InChI-Schlüssel: KNQQFACZECKXSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-fluoro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4ClFN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and a methyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-methylpyrimidine with chlorine and fluorine sources under controlled conditions. For instance, the chlorination of 2-methylpyrimidine can be achieved using phosphorus oxychloride (POCl3) as a chlorinating agent, followed by fluorination using a fluorinating reagent such as hydrogen fluoride (HF) or a fluorinating salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-fluoro-2-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-4-fluoro-2-methylpyrimidine is unique due to the specific combination of chlorine, fluorine, and methyl substitutions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C5H4ClFN2

Molekulargewicht

146.55 g/mol

IUPAC-Name

5-chloro-4-fluoro-2-methylpyrimidine

InChI

InChI=1S/C5H4ClFN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3

InChI-Schlüssel

KNQQFACZECKXSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=N1)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.